molecular formula C9H7F3O3 B13341145 2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid

2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid

Cat. No.: B13341145
M. Wt: 220.14 g/mol
InChI Key: ZLKCIUIXVFMDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of fluorine and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of (3,6-Difluoro-2-methoxyphenyl)boronic acid as a starting material . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of 2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid is unique due to the presence of multiple fluorine atoms and a methoxy group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-(3,6-difluoro-2-methoxyphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C9H7F3O3/c1-15-8-5(11)3-2-4(10)6(8)7(12)9(13)14/h2-3,7H,1H3,(H,13,14)

InChI Key

ZLKCIUIXVFMDMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(C(=O)O)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.